N''-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide is a complex organic compound that features a phenanthrene core structure. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique chemical structure, which includes multiple nitrogen atoms and a phenanthrene moiety, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide typically involves multi-step organic reactions. One common method includes the reaction of phenanthrene derivatives with imidodicarbonic diamide under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine or sulfuric acid for substitution reactions .
Major Products
The major products formed from these reactions include phenanthrenequinone, dihydrophenanthrene, and various substituted phenanthrene derivatives .
Wissenschaftliche Forschungsanwendungen
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to modulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrenequinone: A related compound with a similar phenanthrene core but different functional groups.
Anthranilic Diamides: These compounds share structural similarities and are known for their insecticidal properties.
Uniqueness
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide is unique due to its specific combination of functional groups and the phenanthrene core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
674340-13-7 |
---|---|
Molekularformel |
C17H17N5 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
1-carbamimidoyl-2-methyl-1-phenanthren-9-ylguanidine |
InChI |
InChI=1S/C17H17N5/c1-21-17(20)22(16(18)19)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H3,18,19)(H2,20,21) |
InChI-Schlüssel |
VBORPOGDUYPXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(N)N(C1=CC2=CC=CC=C2C3=CC=CC=C31)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.